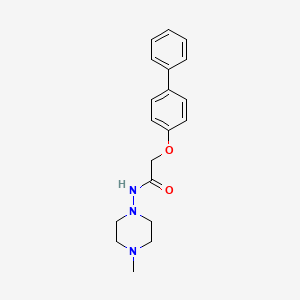![molecular formula C21H19N3O B5396828 2-ethyl-7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5396828.png)
2-ethyl-7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with ethyl, methoxyphenyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable aldehyde or ketone in the presence of a base to form the pyrazolo[1,5-a]pyrimidine core.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-ethyl-7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in disease pathways.
Modulating signaling pathways: Affecting key signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway.
Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of caspases and other apoptotic proteins.
Comparación Con Compuestos Similares
2-ethyl-7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and properties.
Indole derivatives: Indole-based compounds also exhibit a wide range of biological activities and are structurally similar due to their aromatic heterocyclic nature.
Thiazole derivatives: Thiazole-containing compounds are another class of heterocycles with diverse biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.
Propiedades
IUPAC Name |
2-ethyl-7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-3-18-20(15-8-5-4-6-9-15)21-22-13-12-19(24(21)23-18)16-10-7-11-17(14-16)25-2/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWUNFITYBVQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide](/img/structure/B5396750.png)
![N-[2-(methylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5396753.png)

![2-{2-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID](/img/structure/B5396763.png)

![(5E)-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5396769.png)

![2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)
![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5396797.png)
![1-(2-{2-[5-(hydroxymethyl)-2-furyl]-1H-imidazol-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5396810.png)
![2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5396817.png)
![6-(methoxymethyl)-1-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5396818.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B5396825.png)
